Diinosine Pentaphosphate

Description

Structure

2D Structure

Properties

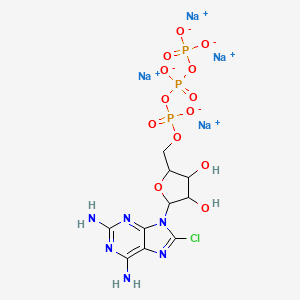

Molecular Formula |

C10H12ClN6Na4O13P3 |

|---|---|

Molecular Weight |

644.57 g/mol |

IUPAC Name |

tetrasodium;[[[5-(2,6-diamino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16ClN6O13P3.4Na/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(19)4(18)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,18-19H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H4,12,13,15,16);;;;/q;4*+1/p-4 |

InChI Key |

XBTAHJADSWGPIG-UHFFFAOYSA-J |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Cl)N)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis, Interconversion, and Enzymatic Regulation of Diinosine Pentaphosphate

Enzymatic Pathways Governing Diinosine Polyphosphate Formation

The generation of diinosine pentaphosphate is intrinsically linked to the metabolism of its precursor, diadenosine pentaphosphate (Ap5A), and the broader pathways of inosine (B1671953) nucleotide synthesis.

Deamination Processes in the Generation of this compound from Diadenosine Pentaphosphate

The primary route for the formation of this compound is through the enzymatic deamination of diadenosine pentaphosphate. nih.govresearchgate.netresearchgate.net This conversion is catalyzed by enzymes such as 5'-adenylic acid deaminase from Aspergillus sp. nih.govresearchgate.netresearchgate.net This process involves the removal of an amino group from the adenine (B156593) bases of Ap5A, replacing them with a hydroxyl group to form hypoxanthine (B114508) bases, thus yielding this compound. patsnap.com This enzymatic conversion has been utilized for the synthetic preparation of diinosine polyphosphates for research purposes. nih.govresearchgate.netresearchgate.netnih.gov

It has been proposed that the deamination of ApnAs by endothelial cells could be a mechanism by which their actions are mediated, suggesting that the resulting diinosine polyphosphates are the active compounds. nih.gov

Identification and Characterization of Specific Enzymes Involved in Inosine Nucleotide Synthesis Relevant to this compound

The synthesis of inosine nucleotides, which are the building blocks of this compound, is a fundamental process in purine (B94841) metabolism. A key precursor for purine nucleotide synthesis is Inosine-5'-monophosphate (IMP). mdpi.com IMP serves as a branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). mdpi.comnih.gov

Several enzymes are critical in the pathways that produce and interconvert inosine nucleotides:

Inosine-5'-monophosphate dehydrogenase (IMPDH): This rate-limiting enzyme catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for GMP synthesis. wikipedia.orgresearchgate.net It is subject to allosteric regulation by nucleotides like GTP, (p)ppGpp, and ATP, which helps maintain the balance of adenine and guanine (B1146940) nucleotide pools. nih.gov

AMP deaminase: This enzyme converts AMP to IMP, providing a route for the interconversion of adenine and inosine nucleotides. mdpi.comresearchgate.net

Adenosine deaminase: Acting at the nucleoside level, this enzyme converts adenosine to inosine. patsnap.comoup.com In some biological contexts, such as on the surface of rabbit sperm cells, adenosine deaminase can transform AMP-derived adenosine into inosine. bioscientifica.com

The enzymes involved in the general synthesis of purine nucleotides, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP), ultimately lead to the formation of IMP, which is the foundational molecule for other purine nucleotides, including those containing inosine. mdpi.comnih.govlibretexts.org

Enzymatic Interactions of this compound as a Substrate or Modulator

This compound exhibits significant interactions with several nucleotide-metabolizing enzymes, acting primarily as an inhibitor or modulator of their activity.

Inhibition of Adenylate Kinases by this compound

While its precursor, diadenosine pentaphosphate (Ap5A), is a well-established and potent inhibitor of adenylate kinase, the inhibitory effect of this compound on this enzyme is a key area of interest. nih.govnih.govresearchgate.netoroboros.at Adenylate kinase is crucial for cellular energy homeostasis, catalyzing the reversible reaction: ATP + AMP ⇌ 2 ADP. oroboros.at

Research has shown that this compound can act as an antagonist at certain purinergic receptors, and its interactions with kinases are a significant aspect of its biological activity. nih.gov The structural similarity of Ip5I to Ap5A suggests a potential for interaction with the nucleotide-binding sites of adenylate kinase.

Interactions with Other Nucleotide-Metabolizing Enzymes

This compound has been shown to interact with other enzymes involved in nucleotide metabolism, often exhibiting antagonistic properties at purinergic receptors.

P2X Receptors: Ip5I is a potent antagonist at recombinant P2X1 and P2X3 receptors. nih.govnih.govnih.gov It can discriminate between different P2X receptor subtypes, showing inhibitory activity at homomeric P2X3 receptors but not at heteromeric P2X2/3 receptors. nih.gov

Dinucleotide Receptors: In rat brain synaptic terminals, diinosine polyphosphates, including Ip5I, act as antagonists at the diadenosine polyphosphate receptor (also known as the P4 purinoceptor). nih.govresearchgate.netresearchgate.net They efficiently abolish the calcium responses elicited by Ap5A. nih.govresearchgate.netresearchgate.net

ATP Receptors: Diinosine polyphosphates also antagonize ATP receptors, though with lower potency compared to their effect on dinucleotide receptors. nih.govresearchgate.netresearchgate.net For instance, Ip5I was found to be approximately 6000 times more selective for the P4 purinoceptor than for the ATP receptor in synaptic terminals. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of diinosine polyphosphates on different receptors in rat brain synaptic terminals.

| Compound | Receptor | IC50 |

| Diinosine triphosphate | Diadenosine Polyphosphate Receptor | 4.90 +/- 0.10 µM |

| Diinosine tetraphosphate (B8577671) | Diadenosine Polyphosphate Receptor | 8.33 +/- 0.22 µM |

| This compound | Diadenosine Polyphosphate Receptor | 4.23 +/- 0.12 nM |

| Diinosine triphosphate | ATP Receptor | 100.08 +/- 5.72 µM |

| Diinosine tetraphosphate | ATP Receptor | 29.51 +/- 1.40 µM |

| This compound | ATP Receptor | 27.75 +/- 1.65 µM |

This table is based on data from studies on rat brain synaptic terminals. nih.govresearchgate.net

Metabolic Fate and Turnover of this compound in Research Models

The metabolic fate of this compound, like other dinucleoside polyphosphates, is governed by the activity of various hydrolases. The turnover of these molecules is crucial for regulating their cellular and extracellular concentrations and, consequently, their biological effects.

In biological systems, diadenosine polyphosphates are degraded by diadenosine polyphosphate hydrolases. oup.com These enzymes cleave the polyphosphate chain, yielding AMP and the corresponding adenosine polyphosphate. oup.com While the specific enzymes responsible for the degradation of this compound are not as extensively characterized, it is likely that similar phosphodiesterases and hydrolases are involved in its turnover.

In research models, the metabolic fate of purine nucleosides like inosine has been studied. Inosine can be converted to hypoxanthine and ribose-1-phosphate (B8699412) by purine nucleoside phosphorylase (PNP). patsnap.com Hypoxanthine can then be either salvaged back into the purine nucleotide pool or catabolized further. patsnap.com The study of the metabolic fate of xenobiotics, which includes computational models, provides a framework for understanding how compounds like this compound might be processed in the body. univie.ac.at

In the context of rabbit spermatozoa, it was observed that adenosine deaminase present on the cell surface could convert adenosine to inosine, indicating a potential pathway for the local production of inosine-containing molecules. bioscientifica.com The degradation of diadenosine compounds by vesicles in seminal fluid leads to the production of AMP, which is then further metabolized. bioscientifica.com This highlights the complex enzymatic environment in which dinucleoside polyphosphates exist and are metabolized.

Compound Names

| Abbreviation | Full Name |

| Ip5I | This compound |

| Ap5A | Diadenosine Pentaphosphate |

| IMP | Inosine-5'-monophosphate |

| AMP | Adenosine Monophosphate |

| GMP | Guanosine Monophosphate |

| XMP | Xanthosine Monophosphate |

| PRPP | 5-phosphoribosyl-1-pyrophosphate |

| ATP | Adenosine Triphosphate |

| ADP | Adenosine Diphosphate |

| GTP | Guanosine Triphosphate |

| (p)ppGpp | Guanosine pentaphosphate and tetraphosphate |

| PNP | Purine Nucleoside Phosphorylase |

| IMPDH | Inosine-5'-monophosphate dehydrogenase |

Molecular Pharmacology of Diinosine Pentaphosphate As a Purinergic Receptor Modulator

Antagonistic Activity of Diinosine Pentaphosphate at P2X Receptors

IP₅I demonstrates significant antagonistic activity at several P2X receptor subtypes. Its profile is characterized by high affinity for certain receptors and a remarkable ability to discriminate between closely related subtypes, making it a valuable instrument for classifying native and recombinant P2X receptors.

Research has firmly established this compound as a potent and selective antagonist of the P2X1 receptor. nih.govnih.gov Studies on recombinant rat P2X1 (rP2X1) receptors expressed in Xenopus oocytes have demonstrated its high affinity, with a reported pIC₅₀ value of 8.5 and a pA₂ value of 8.2. nih.govresearchgate.net This makes IP₅I one of the most high-affinity antagonists identified for the P2X1 receptor. nih.govnih.gov Its potency is significantly greater at P2X1 receptors compared to other P2X subtypes, such as P2X3, where its activity is moderate. nih.govnih.gov This selectivity underscores its utility in isolating and studying the physiological and pathophysiological roles of P2X1-mediated signaling. researchgate.net

This compound exhibits notable, albeit less potent, antagonistic effects at homomeric P2X3 receptors. nih.govresearchgate.net In studies using recombinant P2X3 receptors, IP₅I displayed antagonist activity with a pA₂ of 6.3 and an IC₅₀ of approximately 3 μM. researchgate.netnih.gov In dorsal root ganglion (DRG) neurons, which endogenously express P2X3 receptors, IP₅I has been shown to inhibit inward currents evoked by P2X3 agonists like α,β-methyleneATP. researchgate.net Some sensory neurons respond to ATP with a biphasic current, consisting of a fast, transient component mediated by P2X3 receptors and a sustained component. In these neurons, IP₅I selectively abolishes the transient current while leaving the sustained component unaffected, highlighting its specific action on P2X3-mediated responses. researchgate.netscispace.com Further research suggests that IP₅I may exert its effect by binding to the desensitized state of the P2X3 receptor. nih.gov

A key pharmacological feature of this compound is its ability to discriminate between homomeric P2X3 and heteromeric P2X2/3 receptors. researchgate.netscispace.com While it is a moderately potent antagonist at homomeric P2X3 receptors, IP₅I is virtually inactive at heteromeric P2X2/3 receptors at concentrations up to 30 μM. researchgate.netscispace.com This results in at least a 100-fold selectivity for the homomeric P2X3 subtype over the P2X2/3 heteromer. researchgate.net This discriminatory property is crucial for distinguishing between receptor populations in native tissues. For instance, IP₅I can inhibit the rapidly-desensitizing ATP responses in DRG neurons, which are characteristic of homomeric P2X3 receptors. researchgate.netscispace.com Conversely, it does not block the slowly-desensitizing currents in nodose ganglion neurons, which are mediated by heteromeric P2X2/3 receptors. researchgate.netscispace.com This makes IP₅I an invaluable tool for elucidating the subunit composition of native P2X receptors in various neuronal populations. researchgate.netnih.govscispace.com

The mechanism of P2X receptor blockade by this compound is complex and appears to be receptor- and concentration-dependent. nih.gov At P2X1 receptors, IP₅I exhibits a dual mechanism. At low concentrations (≤100 nM), it causes a parallel, rightward shift in the ATP concentration-response curve without depressing the maximum response, which is indicative of competitive antagonism. nih.govnih.gov However, at higher concentrations (>100 nM), the blockade becomes non-surmountable, and Schild plot analysis yields a non-linear curve, suggesting a more complex, non-competitive mode of action. nih.govnih.gov

In contrast, at P2X3 receptors, the antagonism by IP₅I appears to be purely competitive. The blockade is surmountable at micromolar concentrations, and analysis yields a pA₂ value of 6.27, consistent with a competitive mechanism. nih.govnih.gov

This compound's Discriminatory Properties Between Homomeric and Heteromeric P2X Receptor Subtypes (e.g., P2X3 vs. P2X2/3)

Structure-Activity Relationships of this compound Analogs in Receptor Binding and Function

The structure-activity relationships (SAR) of diinosine polyphosphates (IpₙI) reveal that the length of the polyphosphate chain is a critical determinant of their potency and selectivity at P2X receptors. nih.govnih.gov

A comparative analysis of diinosine triphosphate (Ip₃I), diinosine tetraphosphate (B8577671) (Ip₄I), and this compound (Ip₅I) at recombinant rat P2X receptors yielded the following insights: nih.govnih.gov

At P2X1 Receptors: The antagonist potency follows the order: Ip₅I > Ip₄I > Ip₃I. Ip₅I (pIC₅₀ = 8.5) is substantially more potent than Ip₄I (pIC₅₀ = 6.3), while Ip₃I is largely inactive. nih.govnih.gov This indicates that a five-phosphate chain is optimal for high-affinity binding and antagonism at the P2X1 subtype.

At P2X3 Receptors: The potency order is reversed for the tetraphosphate and pentaphosphate analogs: Ip₄I > Ip₅I > Ip₃I. Ip₄I (pIC₅₀ = 6.0) is slightly more potent than Ip₅I (pIC₅₀ = 5.6), with Ip₃I again showing minimal activity. nih.govnih.gov This suggests that a four-phosphate bridge is preferred for antagonism at P2X3 receptors.

At P4 receptors, IP₅I is also the most potent antagonist among the diinosine polyphosphate series, being significantly more powerful than both the tetraphosphate and triphosphate analogs. jneurosci.org The formation of a dinucleotide structure itself, as seen in IP₅I, is a key feature that can abolish agonistic activity and confer antagonistic properties at P2X receptors. uea.ac.uk

Data Tables

Table 1: Antagonist Potency of this compound (IP₅I) at Various Purinergic Receptors

This table summarizes the inhibitory constants of IP₅I at different receptor subtypes as reported in the literature.

| Receptor Subtype | Preparation | Agonist | Potency Value | Value Type | Reference(s) |

| P2X1 | Recombinant rat | ATP | 8.5 | pIC₅₀ | nih.govnih.gov |

| P2X1 | Recombinant rat | ATP | 8.2 | pA₂ | researchgate.netnih.gov |

| P2X3 | Recombinant rat | ATP | 5.6 | pIC₅₀ | nih.govnih.gov |

| P2X3 | Recombinant rat | ATP | 6.27 | pA₂ | nih.govnih.gov |

| P2X3 (homomeric) | Recombinant | α,β-meATP | ~3 μM | IC₅₀ | researchgate.net |

| P2X2/3 (heteromeric) | Recombinant | α,β-meATP | >30 μM | IC₅₀ | researchgate.netscispace.com |

| P4 (Dinucleotide) | Rat Brain Synaptosomes | Ap₅A | 4.23 nM | IC₅₀ | jneurosci.org |

| P2Y | Guinea-pig taenia coli | - | >100 μM | No antagonism | nih.gov |

Table 2: Structure-Activity Relationship of Diinosine Polyphosphate (IpₙI) Analogs

This table compares the antagonist potency (pIC₅₀) of diinosine polyphosphates with varying phosphate (B84403) chain lengths at P2X1 and P2X3 receptors.

| Compound | Phosphate Chain Length (n) | pIC₅₀ at rP2X1 | pIC₅₀ at rP2X3 | Reference(s) |

| Ip₅I | 5 | 8.5 | 5.6 | nih.govnih.gov |

| Ip₄I | 4 | 6.3 | 6.0 | nih.govnih.gov |

| Ip₃I | 3 | <4.5 | <4.5 | nih.govnih.gov |

Impact of Chemical Modifications on Receptor Affinity and Selectivity

The interaction of this compound (Ip5I) and its derivatives with purinergic receptors is significantly influenced by specific chemical features of the molecule. Modifications to both the nucleobase and the polyphosphate chain are critical in determining the compound's affinity and selectivity for various receptor subtypes, particularly within the P2X family of ligand-gated ion channels.

A pivotal chemical modification is the conversion of the adenosine (B11128) nucleobases in the parent compound, diadenosine pentaphosphate (Ap5A), to inosine (B1671953) bases, yielding Ip5I. This change from an amine group at the 6-position of the purine (B94841) ring to a hydroxyl group abolishes agonistic activity at certain dinucleotide receptors and instead confers potent antagonistic properties. researchgate.net For instance, diinosine polyphosphates have been shown to act as efficient antagonists at the dinucleotide receptor found on rat brain synaptic terminals, where their diadenosine counterparts are agonists. researchgate.net

The length of the polyphosphate chain is another crucial determinant of receptor affinity and selectivity. While diadenosine polyphosphates (ApnA) with varying phosphate numbers (n=2-6) exhibit a range of activities at P2Y receptors, the diinosine derivatives show a distinct profile at P2X receptors. oup.comnih.gov this compound (Ip5I) demonstrates marked selectivity as an antagonist among P2X receptor subtypes. ucl.ac.uk It is a potent antagonist of the homomeric P2X1 receptor. researchgate.netresearchgate.netdovepress.comahajournals.org Furthermore, Ip5I exhibits clear selectivity for P2X3 receptors over the heteromeric P2X2/3 receptors. ucl.ac.ukdovepress.comphysiology.org Research has shown that Ip5I can inhibit ATP-gated currents at P2X3 receptors but fails to block responses at P2X2, P2X4, and P2X2/3 receptors, making it a valuable pharmacological tool for distinguishing between these subtypes. ucl.ac.uknih.gov The formation of a dinucleotide structure itself, as seen in Ip5I, is a modification that can transform an agonist like ATP into a P2X receptor antagonist. ucl.ac.ukuea.ac.uk

The table below summarizes the selectivity profile of this compound at various purinergic receptors based on available research findings.

| Receptor Subtype | Activity of this compound (Ip5I) | Reference |

| P2X1 | Potent Antagonist | researchgate.netresearchgate.netdovepress.com |

| P2X2 | No inhibitory effect | ucl.ac.uk |

| P2X3 | Antagonist | ucl.ac.ukdovepress.com |

| P2X2/3 | No inhibitory effect | ucl.ac.ukdovepress.comphysiology.org |

| P2X4 | No inhibitory effect | ucl.ac.uk |

| Dinucleotide Receptor (P4) | Antagonist | researchgate.net |

Comparative Analysis of this compound Derivatives on Receptor Potency

The potency of diinosine polyphosphate derivatives as purinergic receptor antagonists is primarily dictated by the length of the phosphate bridge connecting the two inosine moieties. A systematic comparison reveals that this compound (Ip5I) is a particularly potent antagonist, especially at the P2X1 receptor subtype.

Studies on a series of diinosine polyphosphates (IpnI) have been conducted to elucidate structure-activity relationships. researchgate.net Among these, Ip5I has been consistently identified as a highly potent antagonist at recombinant rat P2X1 receptors. researchgate.netdovepress.comed.ac.ukguidetopharmacology.org Its potency is such that it has been used to pharmacologically isolate P2X1-mediated responses in various tissues, including vascular smooth muscle. ahajournals.org

While direct comparative potency values for a full series of diinosine polyphosphate derivatives (e.g., Ip3I, Ip4I, Ip6I) are not extensively detailed in the literature, the pronounced activity of Ip5I suggests an optimal phosphate chain length for P2X1 antagonism. The synthesis of related compounds like diinosine tetraphosphate (Ip4I) and diinosine hexaphosphate (Ip6I) has been achieved through the enzymatic deamination of their corresponding diadenosine precursors, Ap4A and Ap6A, respectively. ucl.ac.uk However, Ip5I remains the most characterized derivative in terms of antagonist potency.

The potency of Ip5I also allows it to serve as a discriminating agent between different P2X receptor subtypes. It is effective in blocking homomeric P2X3 receptors, while being notably inactive against heteromeric P2X2/3 receptors. researchgate.netdovepress.comphysiology.org This differential activity underscores how the specific structure of Ip5I achieves potent inhibition at certain receptor configurations while sparing others. This selective antagonism provides a crucial tool for investigating the physiological and pathological roles of specific P2X receptor assemblies, such as in sensory neurons. ucl.ac.uk

The table below presents a comparative overview of the antagonist activity of this compound at different P2X receptor subtypes.

| Derivative | Target Receptor | Potency / Activity | Reference |

| This compound (Ip5I) | P2X1 | Potent Antagonist | researchgate.netdovepress.comahajournals.org |

| This compound (Ip5I) | P2X3 | Antagonist | researchgate.netdovepress.com |

| This compound (Ip5I) | P2X2/3 | Inactive as an antagonist | dovepress.comphysiology.org |

Cellular and Subcellular Actions of Diinosine Pentaphosphate in Research Models

Modulation of Intracellular Calcium Dynamics by Diinosine Pentaphosphate

This compound primarily modulates intracellular calcium ([Ca2+]i) dynamics by antagonizing the effects of endogenous signaling molecules that trigger calcium release from internal stores. Research has shown that diadenosine pentaphosphate (Ap5A) can induce significant increases in [Ca2+]i in various cell types, including astrocytes. This elevation of intracellular calcium by Ap5A is a multifaceted process involving both the influx of extracellular calcium and the release of calcium from intracellular reservoirs, specifically those sensitive to inositol (B14025) trisphosphate (IP3) and ryanodine (B192298).

In cultured human fetal astrocytes, Ap5A has been observed to increase basal intracellular calcium levels from approximately 141 nM to 980 nM. nih.gov This effect is partly mediated by the activation of P2-type purinoceptors on the cell surface. nih.gov Crucially, the Ap5A-induced calcium surge is significantly diminished by agents that deplete or block intracellular calcium stores, such as thapsigargin, ryanodine, and caffeine, indicating a critical role for these stores in the signaling cascade. nih.gov

This compound, acting as a selective antagonist at the receptors targeted by Ap5A (also known as P4 purinoceptors), effectively abolishes the calcium responses elicited by Ap5A. nih.gov For instance, in studies on rat brain synaptic terminals, Ip5I was shown to be a highly potent antagonist of Ap5A-induced calcium responses, with an IC50 value in the nanomolar range (4.23 ± 0.12 nM). nih.gov This demonstrates that Ip5I can precisely modulate intracellular calcium dynamics by preventing the mobilization of calcium from IP3- and ryanodine-sensitive pools that is triggered by endogenous dinucleotides.

Table 1: Antagonistic Effect of this compound on Ap5A-induced Calcium Response

| Compound | Concentration | Effect on Ap5A-induced Ca2+ Response in Rat Brain Synaptic Terminals | Reference |

| This compound (Ip5I) | 4.23 ± 0.12 nM | IC50 value for antagonizing the response | nih.gov |

Influence of this compound on Neuronal Development and Plasticity

Regulation of Dendrite Growth and Morphology in Cultured Neurons by this compound

The development of complex dendritic arbors is fundamental to the formation of functional neural circuits. Emerging research highlights a regulatory role for extracellular purines in this process. Studies utilizing cultured hippocampal neurons have demonstrated that diadenosine pentaphosphate (Ap5A) acts as a negative regulator of dendritic growth. When these neurons are cultured in the presence of Ap5A, there is a significant reduction in both the total length and the number of dendrites. researchgate.net This morphological change is linked to transient increases in intracellular calcium within the dendritic growth cones, triggered by Ap5A. researchgate.net

The inhibitory effect of Ap5A on dendrite development is mediated through the activation of ionotropic P2X1 receptors. The involvement of this specific receptor subtype was confirmed through pharmacological studies where selective P2X1 receptor antagonists were able to prevent the negative modulation of dendrite growth by Ap5A. researchgate.net Among these antagonists is this compound (Ip5I). In experiments, the application of Ip5I successfully averted the reduction in both the number and length of dendrites that is typically induced by Ap5A. researchgate.net This finding underscores the crucial role of Ip5I in studying and understanding the purinergic regulation of neuronal morphology. By blocking the P2X1 receptor, Ip5I effectively decouples the extracellular Ap5A signal from the downstream calcium transients and cytoskeletal changes that lead to restricted dendritic growth.

Table 2: Effect of this compound on Ap5A-Mediated Dendrite Morphology Changes

| Experimental Condition (Cultured Hippocampal Neurons) | Observation | Reference |

| Control | Normal dendrite length and number | researchgate.net |

| With Ap5A | Significant reduction in dendrite length and number | researchgate.net |

| With Ap5A + this compound (Ip5I) | Reduction in dendrite length and number is avoided | researchgate.net |

Role in Presynaptic and Postsynaptic Signaling Research

This compound has been established as a critical pharmacological tool for investigating the roles of purinergic signaling at the synapse. Its high potency and selectivity, particularly for P2X1 and P2X3 receptors, allow researchers to dissect the contributions of these receptors to both presynaptic and postsynaptic events. nih.govnih.gov

At the presynaptic level, endogenous dinucleotides like Ap5A can act as neuromodulators. For example, in rat hippocampal nerve terminals, Ap5A has been shown to facilitate the evoked release of the neurotransmitter acetylcholine (B1216132) in a concentration-dependent manner. nih.gov This facilitation is primarily mediated by specific diadenosine polyphosphate receptors. The application of Ip5I (at 1 µM) was found to inhibit this facilitatory effect of Ap5A by 75%, demonstrating its efficacy in blocking presynaptic dinucleotide receptors and modulating neurotransmitter release. nih.gov This makes Ip5I an invaluable tool for studying the presynaptic control of synaptic transmission. researchgate.net

On the postsynaptic side, P2X receptors function as ligand-gated ion channels that mediate fast excitatory neurotransmission. The ability of Ip5I to discriminate between different P2X receptor subtypes has been particularly useful. For instance, it is a very potent antagonist at homomeric P2X1 and P2X3 receptors but is less effective at heteromeric P2X2/3 receptors. nih.gov This selectivity allows researchers to identify the specific subunits composing the native P2X receptors that are active at a particular synapse. By blocking postsynaptic P2X receptors, Ip5I can inhibit the inward currents and subsequent depolarization triggered by ATP or other endogenous agonists, thereby clarifying the role of these receptors in synaptic plasticity and neuronal excitability. acnp.orgphysiology.org

Table 3: Inhibitory Concentrations (IC50) of this compound at Different Receptors

| Receptor Target | IC50 Value | Reference |

| Dinucleotide Receptor (P4) in Rat Brain Synaptic Terminals | 4.23 ± 0.12 nM | nih.gov |

| ATP Receptors in Rat Brain Synaptic Terminals | 27.75 ± 1.65 µM | nih.gov |

| Recombinant P2X3 Receptors | ~2.5 µM (pIC50 of 5.6) | nih.gov |

| Recombinant P2X1 Receptors | ~3.16 nM (pIC50 of 8.5) | nih.gov |

Involvement of this compound in Specific Cellular Signaling Pathways (e.g., ERK Pathway)

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a central signaling module that regulates a multitude of cellular processes, including growth, differentiation, and apoptosis. nih.govwikipedia.org Purinergic receptors are known to couple to this pathway. For example, the activation of P2Y receptors in brain capillary endothelial cells can lead to the activation of MAPK. physiology.org

The direct role of this compound in modulating the ERK pathway is not extensively documented in available research. Its primary characterization is as an antagonist of P2X receptors. nih.gov However, its influence can be inferred in contexts where P2X receptor activation is linked to MAPK signaling. For instance, activation of certain P2X receptors can lead to downstream signaling events that may include the ERK pathway. In such cases, Ip5I would be expected to prevent this activation by blocking the initial receptor.

In one study investigating vascular contraction, the contractile response to uridine (B1682114) adenosine (B11128) tetraphosphate (B8577671) (Up4A) was found to be enhanced in hypertensive rats, and this enhancement was linked to the activation of the ERK pathway. physiology.org Notably, Ip5I, a P2X1 antagonist, did not inhibit the Up4A-induced contraction, suggesting that in this specific context, the P2X1 receptor and, by extension, its antagonist Ip5I, are not involved in the observed ERK-dependent vascular response. physiology.org This highlights that the interaction between purinergic signaling and the ERK pathway is highly specific to the receptor subtype and the cellular environment. While Ip5I is a tool to block certain purinergic inputs, direct evidence of its broader involvement or interaction with components of the ERK signaling cascade is limited.

Effects of this compound on Intracellular Ion Channel Gating (e.g., Ryanodine Receptors)

This compound's influence on the gating of intracellular ion channels, such as ryanodine receptors (RyRs), is primarily understood through its antagonism of endogenous ligands that directly modulate these channels. Ryanodine receptors are large calcium release channels located on the membrane of the endoplasmic/sarcoplasmic reticulum that play a critical role in calcium-induced calcium release (CICR). pancreapedia.orgplos.org

Research has identified diadenosine pentaphosphate (Ap5A) as a potent activator of cardiac ryanodine receptors (RyR2). nih.gov In single-channel recording studies using planar bilayers, Ap5A significantly increases the open probability of the RyR2 channel. nih.gov This activation occurs at a novel high-affinity binding site for adenine-based compounds on the receptor. nih.gov Furthermore, studies on brain membranes have shown that Ap5A and its analogues increase the binding of [3H]ryanodine to its receptor, which is indicative of channel activation. nih.gov This modulation of RyR gating by Ap5A is a key mechanism by which it contributes to the elevation of intracellular calcium. nih.gov

Given that this compound (Ip5I) is a potent antagonist of the dinucleotide receptors through which Ap5A signals, it is inferred that Ip5I can prevent the Ap5A-mediated activation of ryanodine receptors. nih.gov By blocking the initial signaling event at the cell surface or at a presynaptic terminal, Ip5I would inhibit the cascade that leads to RyR sensitization and opening. Direct studies on the effect of Ip5I on the gating of isolated ryanodine receptors are not prominent, and its role is primarily defined by its ability to block the actions of RyR-modulating agonists like Ap5A.

Table 4: Modulation of Ryanodine Receptor Activity by Adenine (B156593) Nucleotides

| Compound | Effect on Cardiac Ryanodine Receptor (RyR2) | Reference |

| Diadenosine pentaphosphate (Ap5A) | Potent activator, increases open probability | nih.gov |

| Oxidized Diadenosine pentaphosphate (oAp5A) | Fully opens the channel (EC50 = 16 µM) | nih.gov |

Diinosine Pentaphosphate As a Research Tool and Pharmacological Probe

Applications in Purinergic Receptor Characterization and Subtype Deconvolution

Diinosine pentaphosphate (Ip5I) is instrumental in differentiating between various P2X receptor subtypes due to its selective antagonist activity. It is a potent antagonist at recombinant P2X1 receptors and also exhibits activity at P2X3 receptors. nih.gov However, it is notably ineffective at P2X2 and the heteromeric P2X2/3 receptors. nih.gov This selectivity provides a crucial advantage in dissecting the subunit composition of native P2X receptors in various tissues. nih.govucl.ac.uk

The compound's ability to discriminate between homomeric P2X3 and heteromeric P2X2/3 receptors is particularly significant. nih.gov While trinitrophenyl-ATP (TNP-ATP) is a more potent antagonist at P2X3 receptors, it does not distinguish as effectively between P2X3 and P2X2/3 subtypes. nih.gov In contrast, Ip5I displays at least 100-fold selectivity for P2X3 over P2X2/3 receptors, making it a superior tool for identifying the presence and function of homomeric P2X3 receptors in native systems like sensory neurons. nih.gov

Table 1: Antagonist Potency (IC50) of this compound at P2X Receptor Subtypes

| Receptor Subtype | Mean IC50 (nM) | Selectivity vs. P2X1 |

|---|---|---|

| P2X1 | 3 | - |

Data sourced from studies on recombinant rat P2X receptors. nih.govresearchgate.net

This differential antagonism has been pivotal in studies aiming to understand the physiological and pathophysiological roles of specific P2X receptor subtypes. nih.gov

Utility of this compound in Investigating Physiological Roles of Specific P2X1 and P2X3 Receptors in Model Systems

The selective antagonist properties of this compound (Ip5I) have made it an invaluable tool for elucidating the physiological functions of P2X1 and P2X3 receptors in various model systems. nih.govcuni.cz By selectively blocking these receptors, researchers can infer their involvement in specific biological processes.

In the context of sensory neurons, Ip5I has been used to distinguish between different ATP-gated currents. nih.gov For instance, in dorsal root ganglion (DRG) neurons, which express both rapidly and slowly desensitizing P2X receptors, Ip5I specifically blocks the rapidly desensitizing currents attributed to homomeric P2X3 receptors. nih.govmdpi.com This has been crucial in confirming the role of P2X3 receptors in nociceptive signaling. acnp.org The compound's lack of effect on the slowly desensitizing currents, mediated by heteromeric P2X2/3 receptors, further solidifies its utility in isolating the function of P2X3. nih.gov

Furthermore, Ip5I has been employed in studies of the cardiovascular system. oup.com While diadenosine polyphosphates can exert effects through various purinoceptors, the synthesis of diinosine polyphosphates like Ip5I provided a means to antagonize specific diadenosine polyphosphate receptors, aiding in the detailed investigation of their cardiovascular effects. oup.comresearchgate.net

The stability of Ip5I in native tissues, compared to other nucleotide-based antagonists, enhances its utility in in vivo and ex vivo preparations. frontiersin.org This allows for more reliable investigation of the roles of P2X1 and P2X3 receptors in complex physiological systems, from neurotransmission to smooth muscle function. dovepress.comphysiology.org

Employment of this compound in Studies of Enzyme Mechanisms and Inhibition

Beyond its role as a receptor antagonist, this compound and its parent compounds, diadenosine polyphosphates, are involved in the study of enzyme mechanisms and inhibition. smolecule.com The enzymatic preparation of Ip5I itself, through the degradation of diadenosine pentaphosphate (Ap5A), points to the interaction of these molecules with specific enzymes. nih.gov

Diinosine polyphosphates were initially synthesized to act as antagonists for diadenosine polyphosphate receptors. nih.gov This development was a direct result of studying the enzymes that metabolize diadenosine polyphosphates. bibliotekanauki.pl The enzymes responsible for the synthesis and degradation of dinucleoside polyphosphates are a key area of research, and analogs like Ip5I can serve as tools to probe their active sites and mechanisms. bibliotekanauki.pl

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition. libretexts.orglongdom.org Molecules that are structurally similar to an enzyme's natural substrate can act as competitive inhibitors by binding to the active site. americanpeptidesociety.org While specific studies detailing Ip5I as a direct inhibitor of a particular enzyme are limited in the provided context, its nature as a nucleotide analog suggests its potential to interact with nucleotide-binding sites on enzymes, thereby influencing their activity. The study of such interactions is fundamental to understanding metabolic pathways and developing therapeutic agents. pioneerpublisher.com

Role of this compound in Electrophysiological and Imaging Studies

The distinct pharmacological profile of this compound (Ip5I) makes it a particularly useful tool in electrophysiological and imaging studies designed to probe the function of purinergic receptors. nih.gov Its ability to selectively block certain P2X receptor subtypes allows researchers to isolate and characterize specific ion channel activities and intracellular signaling events. nih.govresearchgate.net

In whole-cell patch-clamp recordings of sensory neurons, Ip5I has been used to differentiate between ATP-evoked currents. nih.govmdpi.com For example, it effectively inhibits the transient, rapidly desensitizing currents mediated by homomeric P2X3 receptors in dorsal root ganglion neurons, without affecting the sustained currents from heteromeric P2X2/3 receptors. nih.gov This allows for the precise attribution of specific current kinetics to distinct receptor subtypes.

Table 2: Application of this compound in Research Techniques

| Technique | Application of this compound | Key Finding |

|---|---|---|

| Whole-Cell Patch Clamp | Selective blockade of P2X3 receptor currents in sensory neurons. nih.gov | Discrimination between homomeric P2X3 and heteromeric P2X2/3 receptor-mediated currents. nih.gov |

The use of Ip5I in these techniques has been fundamental in advancing our understanding of the complex roles of P2X receptors in neuronal signaling and other physiological processes. ucl.ac.ukscispace.com

Strategic Development and Application of this compound Derivatives for Advanced Research

The development of this compound (Ip5I) itself was a strategic move to create more selective pharmacological tools for studying purinergic signaling. nih.gov It was synthesized from its corresponding diadenosine polyphosphate (Ap5A) via enzymatic methods. nih.gov This conversion from an adenosine-based to an inosine-based dinucleotide resulted in a shift from agonist/modulator activity to antagonist activity at certain P2X receptors. nih.gov

The success of Ip5I as a selective antagonist has spurred further interest in developing derivatives and analogs to refine and expand the toolkit for purinergic research. smolecule.com The goal of such strategic development is to create compounds with even greater subtype selectivity, higher potency, and improved pharmacokinetic properties for in vivo studies.

By modifying the polyphosphate chain length or the nucleoside moieties of dinucleotide structures, researchers can systematically probe the structure-activity relationships of P2 receptor ligands. This approach has been used to develop a range of analogs of diadenosine tetraphosphate (B8577671) (Ap4A) to study the enzymes involved in its metabolism and its biological effects. bibliotekanauki.pl Similarly, the creation of a series of diinosine polyphosphates (Ip_n_I) allowed for the initial characterization of their antagonistic effects. nih.gov

The application of these advanced derivatives extends to their use as pharmacological probes to further dissect the composition and function of native P2X receptors and to explore their therapeutic potential in various disease models. ucl.ac.uk

Advanced Research Methodologies Applied to Diinosine Pentaphosphate Studies

In Vitro Electrophysiological Techniques in Studying Diinosine Pentaphosphate Actions

The functional effects of this compound (Ip5I) on ion channels, particularly purinergic receptors, are extensively investigated using in vitro electrophysiological techniques. These methods allow for the direct measurement of ion flow across cell membranes, providing crucial insights into the compound's mechanism of action as either an agonist or antagonist.

A primary system for this research is the Xenopus laevis oocyte expression system . nmi.denih.govnih.gov Oocytes from the African clawed frog, Xenopus laevis, are large, robust cells that can be readily injected with genetic material (cDNA or RNA) encoding specific ion channel subunits. nih.govnih.gov This heterologous expression allows researchers to study a single type of ion channel in isolation, avoiding the complexities of native tissues where multiple receptor subtypes may be present. uconn.edu Following expression, the oocytes are subjected to voltage-clamp techniques, which hold the membrane potential at a constant level, allowing for the direct measurement of currents generated by the opening and closing of the expressed ion channels in response to the application of compounds like Ip5I. nih.govuconn.edu This method is particularly useful for characterizing the potency and selectivity of Ip5I at different P2X receptor subtypes. Automated systems have been developed to increase the throughput of these oocyte-based assays, facilitating more extensive drug screening and characterization of ion channel mutants. nmi.denih.gov

Patch-clamp recording is another powerful electrophysiological technique applied to study the effects of Ip5I. This method offers higher resolution than two-electrode voltage clamp and can be applied to a variety of cell types, including cultured neurons and cells transfected with specific receptor subunits. nih.gov In the whole-cell configuration of patch-clamp, a micropipette forms a tight seal with the cell membrane, allowing for the measurement of the sum of currents from all channels on the cell surface. This technique has been instrumental in demonstrating that Ip5I is a potent antagonist at recombinant rat P2X1 receptors. biologists.com

Utilization of Cell Culture Models for Receptor and Intracellular Pathway Analysis of this compound Effects

Cell culture models are indispensable tools for dissecting the cellular and molecular consequences of this compound (Ip5I) activity, particularly in analyzing its effects on specific receptors and downstream intracellular signaling pathways. These models offer a controlled environment to investigate complex biological processes that are not easily accessible in whole organisms.

Researchers utilize various cell lines, including primary cultured neurons and transfected cell lines, to explore the impact of Ip5I. For instance, studies on cultured hippocampal neurons have employed Ip5I to probe the role of purinergic receptors in neuronal development. In one such study, hippocampal neurons were cultured for several days in the presence or absence of Ip5I and other P2X receptor antagonists. biologists.com The neurons were then stained to visualize their morphology, allowing for the quantification of axon length and the number of axonal branches. biologists.com This approach revealed that blocking P2X receptors with antagonists, including Ip5I, can influence axonal growth. biologists.com

Beyond morphological changes, cell culture models are crucial for elucidating the intracellular signaling cascades modulated by Ip5I. When a ligand binds to a receptor, it often triggers a series of events within the cell, leading to a physiological response. To study these pathways, researchers can treat cultured cells with Ip5I and then analyze changes in the levels or activity of key signaling molecules. For example, the activation of certain P2X receptors can lead to an influx of calcium ions (Ca2+), which in turn can activate calcium-sensitive enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII). biologists.comresearchgate.net By using techniques such as Western blotting, scientists can measure the phosphorylation status of CaMKII in cultured neurons exposed to Ip5I, providing evidence for the involvement of this pathway in the receptor's downstream effects. biologists.com

Three-dimensional (3D) cell culture models are also emerging as powerful tools. frontiersin.orgmdpi.comnih.gov These models, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional two-dimensional (2D) cultures. mdpi.comnih.gov In 3D cultures, cells can interact with their surroundings in all three dimensions, leading to more physiologically relevant gene expression and cell behavior. mdpi.com For example, 3D cultures of liver cells (HepaRG spheroids) show enhanced metabolic enzyme activity compared to their 2D counterparts, making them better models for studying drug metabolism. nih.gov While specific applications to Ip5I are still developing, these advanced 3D models hold significant promise for future research into its long-term effects and interactions within a tissue-like context.

Molecular Cloning and Mutagenesis Approaches in Purinergic Receptor Research Relevant to this compound Binding

Understanding the precise molecular interactions between this compound (Ip5I) and its target purinergic receptors relies heavily on molecular cloning and mutagenesis techniques. These approaches allow researchers to produce and modify receptor proteins to identify the specific amino acid residues critical for ligand binding and receptor function.

Molecular cloning is the foundational step, involving the isolation and replication of the gene encoding a specific purinergic receptor subunit (e.g., P2X1, P2X3). nih.gov This cloned DNA can then be introduced into host cells, such as Xenopus oocytes or mammalian cell lines, for heterologous expression, as described in previous sections. nih.govnih.gov This process enables the study of a single receptor subtype in a controlled environment, which is essential for accurately characterizing the effects of compounds like Ip5I.

Site-directed mutagenesis is a powerful technique used to systematically alter the genetic code, resulting in specific changes to the amino acid sequence of the receptor protein. By substituting individual or small groups of amino acids, scientists can probe the structure-function relationships of the receptor. This is particularly valuable for identifying the binding pocket for ligands like Ip5I. For instance, if changing a specific amino acid dramatically reduces the binding affinity or antagonistic potency of Ip5I, it strongly suggests that this residue is part of, or located near, the binding site. A large body of work has used mutagenesis to map the binding sites for ATP and other allosteric modulators on P2X receptors. nih.gov Although direct mutagenesis studies focusing specifically on the Ip5I binding site are not extensively detailed in the provided results, this methodology is a cornerstone of purinergic receptor research and is crucial for understanding how Ip5I exerts its selective effects. nih.govscispace.com

These mutagenesis studies, combined with functional assays like electrophysiology, have been instrumental in building our current understanding of P2X and P2Y receptor structures, long before the first crystal structures became available. nih.govscispace.com They allow for the identification of key residues involved in agonist binding, ion channel gating, and allosteric modulation, providing a detailed molecular blueprint for how ligands such as Ip5I interact with their targets.

Advanced Spectroscopic and Chromatographic Methods for this compound Analysis in Biological Samples

The accurate detection and quantification of this compound (Ip5I) and similar molecules in complex biological samples are critical for understanding their metabolic pathways and distribution. Advanced chromatographic and spectroscopic techniques are essential for this purpose, offering the high sensitivity and selectivity needed to analyze analytes present at low concentrations within intricate biological matrices. nih.govchromatographyonline.com

Chromatography is a fundamental separation science that forms the backbone of bioanalysis. researchgate.netchromtech.com Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate components of a mixture based on their physical and chemical properties. researchgate.net In the context of Ip5I analysis, a biological sample (e.g., plasma, tissue homogenate) would first undergo sample preparation to remove interfering substances like proteins and salts. chromatographyonline.com The prepared sample is then injected into the chromatographic system, where the mobile phase carries it through a stationary phase (the column). Different molecules travel through the column at different rates, allowing for their separation.

Hyphenated techniques , which combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are particularly powerful for analyzing biological samples. numberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are gold-standard methods in modern bioanalysis. numberanalytics.com After the components of a sample are separated by LC, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides highly specific identification and quantification, even for trace amounts of a compound. nih.gov These methods are favored for their ability to analyze multiple components simultaneously with high sensitivity. nih.gov

The analysis of biological fluids presents unique challenges due to the complexity of the matrix. chromatographyonline.com Sample preparation is a crucial step to remove abundant interfering compounds like proteins and phospholipids, which can suppress the signal in LC-MS analysis. chromatographyonline.com Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to clean up the sample and concentrate the target analytes before analysis. chromatographyonline.com

While the provided search results highlight the general application of these advanced methods for analyzing metabolites like sugar phosphates and other drugs in biological samples, they underscore the established and powerful capabilities available for the specific and sensitive analysis of compounds like this compound. nih.govnumberanalytics.com

Computational Modeling and Theoretical Studies in this compound Research

Computational approaches have become increasingly vital in purinergic receptor research, offering powerful tools to predict and analyze the interactions between ligands like this compound (Ip5I) and their receptor targets. These in silico methods complement experimental data by providing a detailed, atomistic view of molecular recognition processes.

Receptor-Ligand Docking and Prediction of Binding Affinity with this compound

Receptor-ligand docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to evaluate and rank these poses. nih.gov This methodology is a standard tool in drug design, used for both virtual screening of large compound libraries and for optimizing the binding of lead compounds. nih.gov

For Ip5I, docking studies would involve using a 3D structural model of a target purinergic receptor (e.g., P2X1), which can be obtained from X-ray crystallography or homology modeling. The Ip5I molecule would then be computationally "docked" into the putative binding site. The goal is to identify the most likely binding mode, which can reveal key molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. While successful docking can accurately predict the native ligand pose, challenges remain, particularly in accounting for protein flexibility. nih.govnih.gov

Binding affinity estimation is a closely related but more challenging goal. researchgate.netchemrxiv.org While docking scores can provide a rough estimate, more rigorous methods are often needed to accurately predict the binding free energy, which determines the strength of the interaction. Techniques like the Linear Interaction Energy (LIE) method, often used in conjunction with Molecular Dynamics (MD) simulations, can provide more quantitative predictions of binding affinity. chemrxiv.org These computational protocols are continually being refined to improve their accuracy, often by incorporating experimental data to customize scoring functions for specific receptor-ligand systems. chemrxiv.org Such studies are crucial for understanding the basis of Ip5I's potency and selectivity and for guiding the design of new, more effective purinergic receptor modulators.

Analysis of Conformational Dynamics and Allosteric Effects Induced by this compound

The binding of a ligand to a receptor is not a simple lock-and-key event; it often involves complex conformational changes in the protein that are essential for its function. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes. MD simulations model the movement of atoms and molecules over time, providing a virtual microscope to observe the flexibility and functional motions of proteins. rsc.org

This leads to the concept of allostery , where binding at one site (the allosteric site) influences the function at a distant site (the orthosteric or active site). scispace.com Ip5I is thought to act as an allosteric antagonist for some P2X receptors. scispace.com Computational studies can help elucidate the mechanisms of this allosteric communication. By simulating the receptor with and without Ip5I bound, researchers can identify networks of interacting amino acids that transmit the binding signal across the protein structure. elifesciences.org Analysis of the conformational dynamics can reveal how Ip5I binding alters the intrinsic motions of the receptor, perhaps by locking it into an inactive state or preventing the conformational changes necessary for activation by the native agonist, ATP. rsc.orgelifesciences.org These theoretical studies provide invaluable insights into the complex interplay between ligand binding, protein dynamics, and allosteric regulation, which are fundamental to understanding the pharmacological action of this compound.

Simulation of Enzymatic Reactions Involving this compound as a Substrate or Inhibitor

The study of enzymatic reactions at a molecular level provides invaluable insights into the mechanisms of catalysis and inhibition. Computational simulation methodologies, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) and classical molecular dynamics (MD), have become powerful tools for elucidating these complex processes. While experimental data confirms this compound (Ip5I) as a potent antagonist for specific enzymes like P2X1 and P2X3 receptors, detailed computational studies simulating its direct interaction are not extensively documented in publicly available literature. nih.govfrontiersin.orgnih.gov However, the simulation of analogous bisubstrate inhibitors, such as P1,P5-di(adenosine-5') pentaphosphate (Ap5A), provides a clear blueprint for how such investigations are conducted and the nature of the expected findings. nih.gov

Theoretical Framework for Simulating Enzyme-Inhibitor Interactions

The simulation of an enzyme interacting with an inhibitor like this compound involves a multi-step computational approach. The primary goal is to model the physical and chemical events that occur when the inhibitor binds to the enzyme's active or allosteric site, leading to a reduction in its catalytic activity.

Binding Pathways: The route the inhibitor takes to reach the binding pocket.

Conformational Changes: How the enzyme's structure changes upon inhibitor binding. For instance, simulations of adenylate kinase with the related inhibitor Ap5A have been used to understand the mechanics of lid closing, a critical conformational change for catalysis. nih.gov

Stability of the Complex: The persistence of the inhibitor within the binding site over time, often analyzed via Root Mean Square Deviation (RMSD) of the components.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the inhibition process where chemical bond formation or breaking is involved, or where electronic effects are dominant, a pure molecular mechanics approach is insufficient. QM/MM methods address this by treating the chemically active region (e.g., the inhibitor and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. frontiersin.orggromacs.orgrsc.orgarxiv.org This approach is crucial for:

Calculating Binding Free Energies: To quantify the affinity of the inhibitor for the enzyme.

Elucidating the Reaction Mechanism: If the inhibitor is also a substrate, QM/MM can map the entire reaction coordinate, identifying transition states and intermediates.

Analyzing Electronic Interactions: To understand the nature of non-covalent interactions (like hydrogen bonds or pi-stacking) that are critical for holding the inhibitor in place.

A Representative Case Study: Simulation of Adenylate Kinase with a Pentaphosphate Inhibitor

To illustrate the methodology, we can consider a hypothetical simulation of this compound with an enzyme like adenylate kinase, drawing parallels from studies on the similar molecule, Ap5A. nih.gov The simulation would aim to understand the energetic and structural basis of its inhibitory action.

The initial step involves setting up the system. A high-resolution crystal structure of the target enzyme is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The this compound molecule is then docked into the proposed binding site. For an enzyme like adenylate kinase, Ip5I would act as a bisubstrate inhibitor, occupying both the ATP and AMP binding sites.

An MD simulation would first be run to allow the system to equilibrate. Following equilibration, a longer "production" simulation is performed to gather data on the dynamics of the complex. Analysis of this trajectory would yield information on the stability of the complex and key intermolecular interactions.

To gain deeper insight into the binding affinity, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or free energy perturbation can be applied to the MD trajectory to calculate the binding free energy. This value indicates the strength of the inhibition.

The table below illustrates the kind of data that would be generated from an MD simulation with free energy calculations for an enzyme-inhibitor complex.

Table 1: Illustrative Binding Free Energy Decomposition for a Simulated Enzyme-Ip5I Complex

| Energy Component | Contribution (kcal/mol) | Role in Inhibition |

| Van der Waals Energy | -55.0 | Favorable shape complementarity between Ip5I and the binding pocket. |

| Electrostatic Energy | -120.5 | Strong ionic and polar interactions, particularly from the phosphate (B84403) chain. |

| Polar Solvation Energy | +135.2 | Energy penalty for desolvating polar groups on both the enzyme and Ip5I upon binding. |

| Non-Polar Solvation Energy | -4.8 | Minor favorable contribution from burying hydrophobic surfaces. |

| Total Binding Free Energy | -45.1 | Represents a strong, high-affinity binding indicative of a potent inhibitor. |

Note: The values in this table are hypothetical and serve to illustrate the output of a typical MM-PBSA calculation from an MD simulation.

Further analysis would break down the interaction energies on a per-residue basis, highlighting which amino acids in the enzyme are critical for anchoring the inhibitor.

Table 2: Key Residue Interactions in a Hypothetical Enzyme-Ip5I Simulation

| Residue | Interaction Type | Energy (kcal/mol) | Significance |

| Arg45 | Hydrogen Bond, Ionic | -8.5 | Anchors the terminal phosphate group of the inosine-5'-monophosphate (IMP) end of Ip5I. |

| Lys21 | Hydrogen Bond, Ionic | -7.2 | Stabilizes the gamma- and delta-phosphates of the chain. |

| Arg156 | Hydrogen Bond, Ionic | -9.1 | Anchors the terminal phosphate group of the inosine-5'-diphosphate (IDP) end of Ip5I. |

| Tyr101 | Pi-Stacking | -3.4 | Interacts with the hypoxanthine (B114508) base of the IDP moiety, providing specificity. |

| Phe78 | Hydrophobic | -2.8 | Forms a hydrophobic pocket around the hypoxanthine base of the IMP moiety. |

Note: This table is a representative example of data derived from simulation to identify "hot-spot" residues responsible for inhibitor binding.

These simulation-derived insights are invaluable. They can explain the basis of an inhibitor's potency and selectivity, guide the design of new and more effective inhibitors by modifying their chemical structure, and help interpret experimental findings at a molecular level. For this compound, such simulations would be instrumental in understanding precisely how it engages with receptors like P2X1 and P2X3 to exert its antagonistic effects. nih.govfrontiersin.org

Q & A

What experimental methodologies are recommended for synthesizing and purifying IP5I for P2X receptor studies?

Basic Research Question

IP5I is synthesized via enzymatic deamination of diadenosine pentaphosphate (Ap5A) using Aspergillus sp. 5'-adenylic acid deaminase. The reaction is monitored via reverse-phase HPLC (100 mM KH₂PO₄, 4% methanol, pH 6.0) to confirm conversion to Ip5I, with phosphodiesterase treatment validating product integrity . Purification involves boiling to denature enzymes, filtration (0.22 μm), and lyophilization. Researchers should use AnalaR-grade reagents and validate purity via ion-pair chromatography (10 mM KH₂PO₄, 2 mM tetrabutyl ammonium, 15% acetonitrile) .

How does IP5I exhibit selectivity for P2X1 receptors over other P2X subtypes?

Advanced Research Question

IP5I antagonizes rat P2X1 receptors at nanomolar concentrations (pA₂ ~7.7–9.2) but shows negligible activity at P2X2 or P2X4 receptors. Selectivity arises from structural differences in extracellular ATP-binding domains; P2X1 lacks key residues for high-affinity ATP binding, making it more susceptible to dinucleotide antagonists. Functional assays in Xenopus oocytes expressing homomeric P2X1–4 receptors reveal IP5I blocks ATP-evoked currents (EC₅₀ shift from 1.1 μM to 3.3 μM at 30 nM IP5I) but potentiates P2X4 responses . Competitive vs. non-competitive antagonism depends on concentration, with Schild analysis showing non-linear behavior at >100 nM .

What protocols are used to assess IP5I's antagonist potency in heteromeric P2X receptors (e.g., P2X2/3)?

Advanced Research Question

Co-expression of P2X2 and P3X3 subunits in Xenopus oocytes enables characterization of heteromeric receptors. Voltage-clamp recordings (holding potential: −60 mV) with ATP (0.1–100 μM) and IP5I (1–10 μM) reveal IP5I discriminates between homomeric P2X3 (IC₅₀: 3 μM) and heteromeric P2X2/3 (IC₅₀: >30 μM) . Contradictions in potency may arise from subunit stoichiometry or species-specific differences (e.g., rat vs. human P2X3), necessitating cross-validation via radioligand binding or calcium imaging .

How should researchers address contradictory data on IP5I's effects across different P2X receptor subtypes?

Advanced Research Question

Discrepancies in IP5I efficacy (e.g., potentiation at P2X4 vs. blockade at P2X1) stem from receptor-specific gating mechanisms. For example, IP5I enhances P2X4 currents by stabilizing open states, while it occludes ATP-binding in P2X1. To reconcile data, use:

- Schild analysis : Differentiates competitive vs. allosteric modulation.

- Chimeric receptors : Identify critical residues (e.g., P2X1 extracellular loops) via site-directed mutagenesis .

- Single-channel recordings : Resolve IP5I-induced changes in open probability or conductance .

What are the implications of IP5I's non-surmountable antagonism at high concentrations?

Advanced Research Question

At >1 μM, IP5I irreversibly inhibits P2X1 receptors, likely via covalent modification or pore occlusion. This contrasts with low-nM surmountable antagonism. Researchers should:

- Use pre-incubation protocols (5–10 min) to assess time-dependent effects.

- Test reversibility via prolonged washout (>30 min).

- Compare with surmountable antagonists (e.g., TNP-ATP) to distinguish mechanisms .

How does IP5I modulate calcium signaling in sensory neurons expressing P2X3 receptors?

Basic Research Question

In rat nodose ganglion neurons, IP5I (1–10 μM) inhibits ATP-evoked Ca²⁺ transients (Fura-2 AM imaging) by blocking P2X3 homomers but not TRPV1-mediated responses. Co-application with α,β-meATP (P2X3 agonist) validates specificity . For advanced studies, combine IP5I with P2Y receptor antagonists (e.g., MRS2179) to isolate P2X-mediated pathways .

What controls are essential when testing IP5I in native tissues (e.g., vas deferens)?

Advanced Research Question

Native tissues express multiple P2X/Y subtypes. To confirm IP5I acts via P2X1:

- Use knockout models (e.g., P2X1⁻/⁻ mice).

- Apply subtype-selective agonists (e.g., β,γ-meATP for P2X1/3).

- Validate with immunohistochemistry for receptor localization .

How stable is IP5I in physiological buffers, and what storage conditions are optimal?

Basic Research Question

IP5I degrades in phosphate-rich buffers (half-life: ~4 hrs at 37°C). Store lyophilized IP5I at −20°C in anhydrous DMSO. For in vitro assays, prepare fresh solutions in HEPES (pH 7.4) and avoid repeated freeze-thaw cycles .

Can IP5I distinguish between presynaptic and postsynaptic P2X receptors in neuronal circuits?

Advanced Research Question

In synaptic terminals, IP5I (100 nM) inhibits ATP-mediated presynaptic Ca²⁺ influx (Fluo-4 imaging) but not postsynaptic AMPA responses. Use paired-pulse protocols to isolate presynaptic effects .

What are the functional consequences of IP5I-induced P2X1 blockade in physiological models (e.g., vascular tone)?

Advanced Research Question

IP5I (10–100 nM) reduces sympathetic nerve-mediated vasoconstriction in rodent mesenteric arteries. Assess via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.